6H05 trifluoroacetate
Description
Contextualization within Oncogenic K-Ras(G12C) Inhibitor Development
For decades, the Ras family of proteins, particularly KRAS, were deemed intractable targets for therapeutic intervention due to their picomolar affinity for guanosine (B1672433) triphosphate (GTP) and the absence of known allosteric binding sites. researchgate.netchemrxiv.org KRAS mutations are among the most frequent drivers of human cancers, with the G12C mutation—a glycine-to-cysteine substitution at codon 12—being particularly prevalent in non-small cell lung cancer (NSCLC). researchgate.netnih.govdovepress.com This specific mutation introduces a reactive cysteine residue, which became the focal point for a novel therapeutic strategy.
A breakthrough occurred with the discovery of a switch-II pocket on the KRAS(G12C) protein, accessible when the protein is in its inactive, guanosine diphosphate (B83284) (GDP)-bound state. nih.govnih.gov This finding paved the way for the development of covalent inhibitors that could specifically and irreversibly bind to the mutant cysteine-12. nih.govacs.org
6H05 trifluoroacetate (B77799) is a key chemical entity in this narrative. It is a small molecule that allosterically binds to the mutant cysteine on oncogenic K-Ras(G12C). caymanchem.combertin-bioreagent.com The binding of 6H05 disrupts the critical switch-I and switch-II regions of the protein. caymanchem.com This disruption fundamentally alters the protein's nucleotide preference, locking it in the inactive GDP-bound state and thereby preventing its interaction with downstream effector proteins like Raf kinase. caymanchem.combertin-bioreagent.com A crucial feature of 6H05 is its selectivity for the mutant Cys-12, leaving the wild-type K-Ras protein unaffected. caymanchem.combertin-bioreagent.com
The principles demonstrated by the activity of 6H05 and similar early-stage molecules provided a proof-of-concept that selective, allosteric inhibition of KRAS(G12C) was a viable approach. This foundational work catalyzed the development of more potent and clinically advanced inhibitors. Notably, this research trajectory led to the creation of drugs like sotorasib (B605408) (AMG 510) and adagrasib (MRTX849), which have received FDA approval for treating patients with KRAS(G12C)-mutated cancers. researchgate.netdovepress.comnih.govwikipedia.org 6H05 was utilized as a reference compound in the development of subsequent K-Ras(G12C) inhibitors. guidetopharmacology.org
Significance of 6H05 Trifluoroacetate as a Research Probe in Chemical Biology
In the field of chemical biology, a chemical probe is a small molecule used as a tool to study and manipulate biological systems, such as proteins, in a selective and controlled manner. chemicalprobes.org These probes are essential for validating therapeutic targets, elucidating cellular pathways, and understanding disease mechanisms.
This compound exemplifies the utility of a chemical probe. glpbio.comadooq.com Its high selectivity for the K-Ras(G12C) mutant over the wild-type protein allows researchers to precisely investigate the consequences of inhibiting this specific oncoprotein. glpbio.comcaymanchem.com By using 6H05, scientists can dissect the roles of KRAS(G12C) in signaling pathways that control cell growth, proliferation, and survival.
The compound serves as a critical reagent for in vitro and cell-based assays aimed at understanding the allosteric control of KRAS. caymanchem.commedchemexpress.com It allows for the study of how binding to a pocket distant from the active site can modulate protein function, a key concept in modern drug discovery. glpbio.com Furthermore, as an intermediate in the synthesis of other inhibitors, 6H05 has been instrumental in structure-activity relationship (SAR) studies that explore how chemical modifications affect a molecule's potency and specificity, guiding the design of more effective therapeutic agents. glpbio.commedchemexpress.com
Compound Data
The following tables provide structured data for the chemical compounds discussed in this article.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O2S3.C2HF3O2/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18;3-2(4,5)1(6)7/h3-6,16H,7-15H2,1-2H3,(H,22,26);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMYIJSFFJXIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClF3N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of 6h05 Trifluoroacetate Biological Activity
Investigation of Allosteric Modulation of K-Ras(G12C)
6H05 trifluoroacetate (B77799) functions by allosterically binding to the mutant K-Ras(G12C) protein. bertin-bioreagent.comcaymanchem.com This binding occurs at a site distinct from the active site, inducing a series of conformational changes that ultimately inhibit the protein's oncogenic activity.
Conformational Changes Induced upon 6H05 Trifluoroacetate Binding
The binding of this compound to the G12C mutant of K-Ras induces significant conformational changes in the protein. bertin-bioreagent.comcaymanchem.com This interaction specifically disrupts the conformations of both the switch-I and switch-II regions of the protein. bertin-bioreagent.comcaymanchem.comlabchem.com.myinterchim.com These regions are critical for the protein's ability to interact with downstream effector proteins.
Alteration of Nucleotide Preference and GTPase Activity
A key consequence of the conformational changes induced by this compound is the alteration of K-Ras(G12C)'s nucleotide preference. bertin-bioreagent.comcaymanchem.com The binding of the inhibitor subverts the native nucleotide preference, causing the protein to favor the GDP-bound state over the GTP-bound state. adooq.combertin-bioreagent.comcaymanchem.com This is significant because K-Ras is active in the GTP-bound state, where it can engage with and activate downstream signaling pathways, such as the Raf-MEK-ERK and PI3K-AKT pathways. By promoting the inactive GDP-bound state, this compound effectively impedes the binding of K-Ras(G12C) to its effector proteins, most notably Raf. bertin-bioreagent.comcaymanchem.com
Differential Effects on K-Ras(G12C) versus Wild-Type K-Ras and Other Ras Homologs
A crucial aspect of this compound's therapeutic potential is its selectivity for the K-Ras(G12C) mutant over the wild-type K-Ras protein and other Ras homologs. medchemexpress.combertin-bioreagent.comcaymanchem.com This selectivity is attributed to its mechanism of binding, which specifically targets the mutant cysteine at position 12. bertin-bioreagent.comcaymanchem.com Consequently, the compound does not affect the function of wild-type K-Ras. bertin-bioreagent.comcaymanchem.com While it allosterically modifies the oncogenic G12C mutant of the highly homologous H-Ras protein, its primary and most significant impact is on K-Ras(G12C). medchemexpress.com
Molecular Interaction Studies
The interaction between this compound and its target protein has been characterized through various molecular studies, providing insights into its binding affinity and the structural basis of its inhibitory action.
Quantitative Analysis of Binding Affinity and Specificity to Target Proteins
Quantitative data on the binding affinity of this compound for K-Ras(G12C) is a critical aspect of its characterization. While specific dissociation constants (Kd) from the initial searches are not explicitly detailed, the high degree of modification observed underscores a potent interaction. medchemexpress.com The compound's selectivity for the G12C mutant over the wild-type protein highlights its specificity. bertin-bioreagent.comcaymanchem.com
| Compound | Target | Effect | Selectivity |
| This compound | K-Ras(G12C) | Allosteric inhibitor, disrupts switch-I and switch-II, favors GDP over GTP | Selective for G12C mutant over wild-type K-Ras |
Structural Insights into Inhibitor-Target Complex Formation
The binding of this compound to K-Ras(G12C) is allosteric, meaning it binds to a pocket away from the GTP/GDP binding site. bertin-bioreagent.comcaymanchem.com This binding is covalent and targets the mutant cysteine residue present in the G12C variant. The formation of this inhibitor-target complex physically obstructs the protein's ability to adopt its active conformation, thereby preventing downstream signaling.
Following a comprehensive review of publicly available scientific literature, no specific research findings or data could be located for a compound designated as "this compound." As a result, the detailed mechanistic elucidation, including its impact on downstream cellular signaling pathways such as the MAPK/ERK pathway and its effects on effector protein interactions like Raf binding, cannot be provided.
The name "this compound" does not correspond to a known or publicly documented research chemical or therapeutic agent in the major chemical and biological databases searched. It is possible that this designation is an internal code for a compound that has not yet been described in peer-reviewed literature, a very new and unannounced discovery, or a misidentified compound name.
Without verifiable scientific data, any attempt to describe its biological activity, modulation of signaling pathways, or protein interactions would be speculative and would not meet the standards of a scientifically accurate and informative article.
Further research and publication in peer-reviewed scientific journals would be necessary for the biological activities and mechanisms of "this compound" to be elucidated and described.
Synthetic Strategies and Chemical Transformations Involving 6h05 Trifluoroacetate
Synthetic Pathways for the 6H05 Chemical Scaffold
The compound 6H05, or 1-[2-[(4-chlorophenyl)thio]acetyl]-N-[2-[[2-(dimethylamino)ethyl]dithio]ethyl]- 4-piperidinecarboxamide, was initially identified as a covalent inhibitor of the KRAS-G12C mutant protein. mdpi.combertin-bioreagent.com Its discovery was not through traditional high-throughput screening but via a fragment-based method known as disulfide tethering. rsc.org This technique screens libraries of disulfide-containing small molecules that can form a reversible covalent bond with a target cysteine residue, enabling the identification of even weak binders that can be optimized into potent leads. rsc.org
Optimized Protocols for Core Molecule Synthesis
While detailed, step-by-step optimized protocols for the specific synthesis of 6H05 are not extensively published in public literature, its structure suggests a modular synthesis approach. The synthesis would logically involve the coupling of three key building blocks:
A central piperidine-4-carboxamide core.
A (4-chlorophenyl)thio]acetyl group.
A cystamine-derived N,N-dimethylethan-1-amine disulfide tail.
The synthetic strategy would likely rely on standard and robust organic chemistry reactions. The formation of the two amide bonds is a critical step, achievable through common peptide coupling reagents. The thioether linkage is typically formed via nucleophilic substitution, where a sulfur nucleophile displaces a leaving group. The disulfide bond in the tail fragment is a key feature for the initial tethering-based discovery.
Exploration of Novel Synthetic Routes and Methodological Advancements
The initial discovery of 6H05 spurred extensive research into novel synthetic routes to develop more potent and drug-like KRAS-G12C inhibitors. acs.orgnih.gov The focus of these advancements was to move beyond the initial disulfide-tethered fragment to create irreversible covalent inhibitors with improved properties. rsc.org Medicinal chemistry campaigns explored replacing the relatively unstable disulfide bond of 6H05 with more stable, bio-inert electrophilic groups, such as acrylamides. rsc.org This led to the development of second-generation inhibitors, including clinically significant molecules like Sotorasib (B605408) (AMG-510) and Adagrasib (MRTX849). mdpi.com
The synthetic routes for these advanced analogs often involve complex, multi-step sequences to construct the core heterocyclic scaffolds, such as quinoline (B57606) or tetrahydropyridopyrimidine structures. epo.orgthieme-connect.com Research has focused on developing efficient and scalable syntheses for these core structures, sometimes involving atroposelective reactions to control the 3D geometry of the molecule, which is crucial for high potency. nih.gov These novel routes represent significant methodological advancements, enabling the creation of highly optimized clinical candidates that originated from the initial 6H05 fragment. nih.govnih.gov
Role of Trifluoroacetate (B77799) as a Counterion in Research Compounds
In research and development, active pharmaceutical ingredients (APIs), particularly peptides and other cationic molecules, are often isolated as trifluoroacetate (TFA) salts. nih.govgoogle.com This is a direct consequence of using trifluoroacetic acid in synthetic cleavage steps and as a mobile phase additive in purification techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). google.comgoogleapis.com The compound 6H05 is frequently supplied as its trifluoroacetate salt for research purposes. rsc.orggoogle.comambeed.com
Influence on Compound Solubility and Stability in Laboratory Media
The trifluoroacetate counterion plays a significant role in the physicochemical properties of a compound, notably its solubility and stability. acs.org TFA salts are generally characterized by high solubility in aqueous media and polar organic solvents, which is advantageous for laboratory experiments. thieme-connect.comjustia.com The presence of highly electronegative fluorine atoms in the trifluoroacetate anion contributes to its stability and ability to remain dissolved. justia.commolnova.cn The solubility of 6H05 trifluoroacetate has been documented in various common laboratory solvents, facilitating its use in biological assays. google.comambeed.com
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ≥ 30 mg/mL | google.comambeed.com |
| DMF | 30 mg/mL | google.com |
| Ethanol | 25 mg/mL | google.com |
| PBS (pH 7.2) | 10 mg/mL | google.com |
However, the TFA counterion can also interfere with certain analyses, such as infrared spectroscopy, and may have its own biological effects, potentially confounding experimental results. nih.govgoogleapis.comgoogle.com
Approaches for Counterion Exchange in Research Preparations
Due to the potential for trifluoroacetate to interfere with assays or exhibit unwanted biological activity, it is often necessary to exchange it for a more biocompatible counterion, such as chloride or acetate. epo.orggoogle.comgoogle.com Several standard laboratory methods are employed for this purpose. The choice of method depends on the properties of the compound and the desired final salt form.
| Method | Description | Reference |
|---|---|---|
| Ion-Exchange Resin | The compound solution is passed through a column packed with an anion-exchange resin pre-loaded with the desired counterion (e.g., chloride or acetate). | nih.gov |
| Reverse-Phase HPLC | The compound is purified using a mobile phase containing the desired counterion, such as acetic acid or hydrochloric acid, to replace the trifluoroacetate during chromatography. | nih.govnih.gov |
| Lyophilization from Acid | The compound is repeatedly dissolved in an aqueous solution of a stronger acid (e.g., HCl) and then freeze-dried (lyophilized). The excess volatile acid is removed, leaving the desired salt form. | epo.orgnih.gov |
| Deprotonation/Reprotonation | For basic compounds, the free base is generated by treatment with a mild base to remove the TFA. The free base is then isolated and re-protonated with the acid of the desired counterion. | nih.gov |
These procedures are crucial for preparing compounds for advanced preclinical and clinical studies where the form of the salt is strictly regulated. google.com
Chemical Derivatization and Analog Synthesis
The discovery of 6H05 was a pivotal starting point, providing a "fragment" hit that validated the targeted allosteric pocket on KRAS-G12C. mdpi.com However, 6H05 itself was a tool compound with liabilities, such as the relatively weak and potentially unstable disulfide tether. justia.com Therefore, extensive chemical derivatization and analog synthesis campaigns were launched to build upon this initial discovery.
The primary goal was to replace the reversible disulfide bond with an irreversible covalent "warhead" while simultaneously optimizing the non-covalent binding interactions to improve potency and selectivity. rsc.org Structure-activity relationship (SAR) studies began with the synthesis of analogs of 6H05 to understand which parts of the molecule were essential for binding. justia.com
This research led to the replacement of the disulfide moiety with electrophiles like acrylamides and chloroacetamides, which can form a permanent covalent bond with the target cysteine. rsc.org The rest of the scaffold was also heavily modified. The (4-chlorophenyl)thio]acetyl group and the piperidine (B6355638) core of 6H05 were replaced with entirely new heterocyclic systems designed to maximize interactions within the binding pocket. This evolutionary process of derivatization and optimization, starting from the 6H05 fragment, ultimately led to the development of highly potent and selective clinical candidates for treating KRAS-G12C-mutated cancers. mdpi.com
Research Applications and Preclinical Investigation of 6h05 Trifluoroacetate
Application in Cancer Research Models
6H05 trifluoroacetate (B77799) has been instrumental in preclinical cancer research, particularly in models driven by the K-Ras(G12C) mutation. Its utility stems from its ability to specifically engage the mutant protein, providing a means to probe the consequences of its inhibition in a controlled laboratory setting.
In vitro studies employing human cancer cell lines harboring the K-Ras(G12C) mutation have been fundamental in elucidating the cellular effects of 6H05 trifluoroacetate. These cell lines, derived from various cancer types such as non-small cell lung cancer and colorectal cancer, serve as relevant biological systems to investigate the compound's anti-proliferative and pro-apoptotic activities.
Initial studies demonstrated that 6H05 could covalently modify the K-Ras(G12C) protein within these cells. This modification leads to a significant reduction in the viability of K-Ras(G12C) mutant cells and can induce apoptosis, or programmed cell death. The effects of this compound are particularly pronounced in cell lines that are highly dependent on K-Ras(G12C) signaling for their growth and survival.
| Cell Line Model | Cancer Type | Key Findings with this compound |
| K-Ras(G12C) Mutant Lung Cancer Cells | Non-Small Cell Lung Cancer | Decreased cell viability and induction of apoptosis. |
| K-Ras(G12C) Mutant Colorectal Cancer Cells | Colorectal Cancer | Inhibition of cell proliferation. |
A crucial aspect of the research surrounding this compound is its allele-specific inhibition. The compound was identified through a disulfide-fragment-based screening approach and demonstrated a high degree of modification of the K-Ras(G12C) mutant, with no detectable reaction with wild-type K-Ras. nih.gov This selectivity is paramount, as it minimizes the potential for off-target effects on the normal functioning of wild-type K-Ras, which plays a vital role in normal cellular processes.
The covalent bond formation is dependent on the presence of the mutant cysteine residue at codon 12, a feature absent in wild-type K-Ras. This ensures that the inhibitory action of this compound is precisely targeted to the cancer-driving mutant protein.
| K-Ras Allele | Interaction with this compound | Consequence |
| K-Ras(G12C) | Covalent modification of the mutant cysteine. | Inhibition of oncogenic signaling. |
| Wild-Type K-Ras | No detectable interaction. nih.gov | Preservation of normal cellular function. |
Utilization as a Tool in Cellular and Molecular Biology Research
Beyond its direct anti-cancer effects, this compound serves as a valuable chemical probe for dissecting the intricate signaling networks regulated by K-Ras. Its ability to specifically inhibit the G12C mutant allows researchers to investigate the downstream consequences of this inhibition with high precision.
The K-Ras protein is a central hub in signal transduction, and its oncogenic mutations lead to the constitutive activation of multiple downstream pathways, most notably the RAF-MEK-ERK (MAPK) pathway. This pathway is critical for cell proliferation, differentiation, and survival.
By inhibiting K-Ras(G12C), this compound effectively blocks the activation of its downstream effectors. frontiersin.orgtbzmed.ac.ir Studies have shown that treatment with 6H05 and its derivatives leads to a marked reduction in the phosphorylation of MEK and ERK, key components of the MAPK pathway. frontiersin.org This provides a clear mechanistic link between K-Ras(G12C) inhibition and the observed anti-proliferative effects.
K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. nih.gov This cycle is tightly regulated by Guanine (B1146940) Nucleotide Exchange Factors (GEFs), which promote the active state, and GTPase Activating Proteins (GAPs), which enhance the return to the inactive state. nih.gov The G12C mutation impairs the ability of K-Ras to hydrolyze GTP, leading to its persistent activation.
This compound allosterically inhibits K-Ras(G12C) by binding to a novel pocket located beneath the switch-II region of the protein. nih.gov This binding event locks K-Ras(G12C) in its inactive, GDP-bound conformation. frontiersin.org By stabilizing this inactive state, 6H05 prevents the interaction of K-Ras(G12C) with GEFs, such as SOS1, thereby inhibiting the nucleotide exchange process that is critical for its activation. mdpi.comnih.gov This mechanism effectively traps the oncogenic protein in a non-functional state.
| Regulatory Protein | Effect of this compound on Interaction with K-Ras(G12C) |
| RAF (effector) | Impaired binding. nih.govmdpi.com |
| SOS (GEF) | Diminished interaction. mdpi.com |
Contributions to Early-Stage Drug Discovery Programs
The discovery of this compound was a seminal event in the field of K-Ras-targeted drug discovery. For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets on its surface. 6H05 was the first compound identified to covalently target the G12C mutant, revealing a previously unknown allosteric binding site. frontiersin.org
This breakthrough provided a tangible starting point for structure-based drug design and medicinal chemistry efforts. Although 6H05 itself possessed modest cellular potency, it served as a critical scaffold for the development of more potent and pharmacologically optimized derivatives. nih.gov Subsequent optimization of the 6H05 hit led to the development of advanced preclinical candidates like ARS-853 and ARS-1620, and ultimately to the first FDA-approved K-Ras(G12C) inhibitors. frontiersin.org Thus, the legacy of this compound lies in its role as a foundational discovery that paved the way for a new class of targeted cancer therapies.
Identification and Optimization of Lead Compounds for K-Ras(G12C)
The journey to developing potent K-Ras(G12C) inhibitors began with innovative screening methods to identify molecules that could bind to this challenging target. Historically, Ras proteins were considered "undruggable" due to their high affinity for GTP and the absence of well-defined binding pockets.
A groundbreaking study utilized a disulfide-fragment-based screening approach to identify small molecules that could covalently bind to the mutant cysteine residue in K-Ras(G12C). nih.gov This screening led to the identification of 6H05 as a promising starting point. nih.gov Research demonstrated that 6H05 gives the greatest degree of modification of the K-Ras(G12C) mutant, while not affecting the wild-type protein. medchemexpress.com
The binding of 6H05 to K-Ras(G12C) was found to be allosteric, meaning it binds to a site distinct from the active site, inducing a conformational change that impairs the protein's function. medchemexpress.com This allosteric binding site, later termed the switch-II pocket (S-IIP), was a previously unrecognized pocket on the Ras protein. nih.gov The discovery of this druggable pocket was a significant breakthrough, opening up new avenues for the rational design of K-Ras(G12C) inhibitors.
Subsequent research focused on optimizing the 6H05 scaffold to enhance its potency and drug-like properties. Structure-activity relationship (SAR) studies were conducted to understand how modifications to the 6H05 chemical structure would affect its binding affinity and inhibitory activity. This led to the development of a series of analogs with improved characteristics.
One notable optimization was the development of ARS-853, which was engineered from the initial fragment hits. ARS-853 demonstrated the ability to selectively inhibit K-Ras(G12C) in its GDP-bound (inactive) state and effectively suppressed downstream signaling. However, ARS-853 suffered from poor metabolic stability and low oral bioavailability, limiting its clinical potential. nih.gov
Further structure-based design and optimization efforts led to the development of ARS-1620. This compound, built upon the quinazoline (B50416) core of ARS-853, exhibited significantly improved potency and metabolic stability. nih.gov ARS-1620 covalently modifies K-Ras(G12C) at a rate approximately 10 times faster than ARS-853. nih.gov
| Compound | Target | Mechanism of Action | Key Optimization Advancement |
|---|---|---|---|
| This compound | K-Ras(G12C) | Selective, allosteric covalent inhibitor | Initial hit from disulfide-fragment screening, identified the S-IIP pocket |
| ARS-853 | K-Ras(G12C) | Selective covalent inhibitor of GDP-bound state | Improved potency over initial fragments |
| ARS-1620 | K-Ras(G12C) | Potent and selective covalent inhibitor | Enhanced potency and metabolic stability over ARS-853 |
Development of Novel Therapeutic Strategies Targeting Oncogenic Ras
The discovery and development of this compound and its successors have been instrumental in shaping novel therapeutic strategies for cancers driven by oncogenic Ras. The allosteric inhibition of K-Ras(G12C) represents a paradigm shift from traditional orthosteric inhibition, which targets the active site of an enzyme.
The key therapeutic strategy revolving around these compounds is the selective targeting of the mutant K-Ras protein, leaving the wild-type protein unscathed. This mutant-specific inhibition is crucial for minimizing off-target effects and improving the therapeutic window. The covalent nature of the binding of these inhibitors to the cysteine-12 residue of the G12C mutant ensures a durable and irreversible inhibition of the oncogenic protein.
By binding to the S-IIP, these allosteric inhibitors lock K-Ras(G12C) in an inactive, GDP-bound state. This has two major consequences for the cell's signaling pathways:
Inhibition of Effector Binding: In its inactive state, K-Ras is unable to bind to its downstream effectors, such as RAF and PI3K. This effectively blocks the activation of the MAPK and PI3K/AKT signaling pathways, which are critical for cell proliferation, survival, and growth. The inhibition of these pathways ultimately leads to the suppression of tumor growth.
Disruption of Nucleotide Exchange: The binding of the inhibitor to the S-IIP also interferes with the function of guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS). GEFs are responsible for promoting the exchange of GDP for GTP, which activates Ras. By preventing this exchange, the inhibitors ensure that K-Ras(G12C) remains in its inactive state.
The development of these allosteric inhibitors has provided a proof-of-concept that directly targeting mutant K-Ras is a viable therapeutic strategy. This has spurred the development of a new generation of K-Ras(G12C) inhibitors with improved pharmacological properties, some of which have now entered clinical trials and received regulatory approval.
The success of targeting the S-IIP in K-Ras(G12C) has also opened up possibilities for developing inhibitors for other Ras mutants. While the G12C mutation provides a unique covalent handle, researchers are exploring non-covalent inhibitors that can bind to the S-IIP in other Ras mutants, such as G12D and G12V.
| Signaling Pathway | Effect of K-Ras(G12C) Activation | Effect of 6H05-derived Inhibitors |
|---|---|---|
| MAPK (RAS-RAF-MEK-ERK) | Constitutive activation leading to uncontrolled cell proliferation | Inhibition of RAF binding to K-Ras, leading to decreased ERK phosphorylation and reduced proliferation |
| PI3K/AKT/mTOR | Activation promoting cell survival and growth | Inhibition of PI3K binding to K-Ras, leading to decreased AKT phosphorylation and reduced survival signals |
| Nucleotide Exchange (SOS-mediated) | Enhanced exchange of GDP for GTP, maintaining K-Ras in an active state | Allosteric interference with SOS binding, locking K-Ras in an inactive, GDP-bound state |
Methodological Considerations in 6h05 Trifluoroacetate Research
Analytical Techniques for Quantification in Experimental Samples
Accurate quantification of 6H05 trifluoroacetate (B77799) in various experimental samples is fundamental for pharmacokinetic, pharmacodynamic, and toxicology studies. This involves the use of highly sensitive and specific analytical methods to determine the purity of the compound and its concentration in biological matrices.
Chromatographic Methods (e.g., HPLC, GC) for Purity and Content Analysis
Chromatographic techniques are indispensable for assessing the purity and analyzing the content of 6H05 trifluoroacetate. High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile and thermally labile compounds like 6H05. A simple and sensitive HPLC method can be developed for the determination of the trifluoroacetic acid (TFA) counter-ion, which is often used in the synthesis and purification of peptide and small molecule drugs. For instance, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a methanol (B129727) and potassium dihydrogen phosphate (B84403) buffer solution can be employed sielc.com. Detection is typically achieved using a UV-Vis detector at a wavelength of around 200-210 nm, where TFA absorbs sielc.comresearchgate.net.
For the active component, 6H05, a gradient HPLC method coupled with a suitable detector would be necessary for purity assessment and quantification. The choice of column and mobile phase would be optimized based on the physicochemical properties of 6H05.
Ion chromatography is another powerful technique, particularly for the analysis of the trifluoroacetate anion. This method offers high sensitivity and selectivity for ionic species and can be used to determine the residual TFA content in the final drug substance nih.govthermofisher.com.
While Gas Chromatography (GC) is generally used for volatile compounds, it can be employed for the analysis of TFA after derivatization to increase its volatility. However, HPLC and ion chromatography are more direct and commonly used methods for compounds like this compound.
Below is a table summarizing typical chromatographic conditions for the analysis of trifluoroacetate:
| Parameter | HPLC Method 1 | Ion Chromatography |
| Column | C18 reversed-phase | Anion-exchange |
| Mobile Phase | Methanol/Potassium Dihydrogen Phosphate Buffer | Sodium Carbonate/Sodium Bicarbonate Solution |
| Detector | UV-Vis (200-210 nm) | Suppressed Conductivity |
| Application | Purity and content of TFA | Residual TFA analysis |
Spectroscopic Approaches for Quantitative Determination
Spectroscopic methods, particularly when coupled with chromatographic separation, are essential for the quantitative determination of this compound in complex biological samples. Mass spectrometry (MS) is a highly sensitive and specific detection method that can be interfaced with HPLC (LC-MS) or GC (GC-MS).
For the quantification of 6H05 in preclinical studies, a validated LC-MS/MS method would be the gold standard. This technique offers excellent selectivity by monitoring specific parent-to-daughter ion transitions, minimizing interference from the biological matrix. The development of such a method would involve optimizing the ionization source parameters and selecting appropriate multiple reaction monitoring (MRM) transitions for both 6H05 and a suitable internal standard.
UV-Vis spectroscopy, as mentioned earlier, is a common detector for HPLC and can be used for quantification if the compound has a suitable chromophore and the sample matrix is not overly complex. A full UV-Vis spectrum of 6H05 would be determined to identify the wavelength of maximum absorbance for optimal sensitivity.
Strategies for Assessing Selectivity and Efficacy in Preclinical Research Models
The preclinical evaluation of this compound is critical to establish its therapeutic potential and selectivity as a K-Ras(G12C) inhibitor. This involves a combination of in vitro biochemical and cell-based assays, as well as in vivo studies in relevant animal models.
Evaluation of Compound Effects on Related Farnesylated GTPases
A key aspect of characterizing a targeted inhibitor like 6H05 is to determine its selectivity for K-Ras(G12C) over other related GTPases. This is crucial as off-target inhibition could lead to unwanted side effects.
Biochemical Assays: The direct interaction of 6H05 with various GTPases can be assessed using a variety of biochemical assays. For instance, the affinity of 6H05 for K-Ras(G12C) versus wild-type K-Ras, as well as other Ras isoforms like H-Ras and N-Ras, can be determined using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Competitive binding assays can also be employed to determine the inhibitor's IC50 value against different GTPases.
Cell-Based Assays: The cellular selectivity of 6H05 can be evaluated using engineered cell lines expressing different Ras mutants. The effect of the compound on downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, can be measured by immunoblotting for phosphorylated forms of key proteins like ERK (pERK). A selective inhibitor should inhibit pERK signaling in K-Ras(G12C)-mutant cells at much lower concentrations than in cells expressing wild-type Ras or other oncogenic mutants.
A representative dataset showing the selectivity of a hypothetical K-Ras(G12C) inhibitor is presented below:
| Cell Line | Ras Mutation | IC50 for pERK Inhibition (nM) |
| NCI-H358 | K-Ras(G12C) | 10 |
| A549 | K-Ras(G12S) | >10,000 |
| HCT116 | K-Ras(G13D) | >10,000 |
| HEK293 | Wild-Type Ras | >10,000 |
Methodological Frameworks for In Vivo Efficacy Assessment in Animal Models
To evaluate the in vivo efficacy of this compound, well-characterized animal models that recapitulate human K-Ras(G12C)-driven cancers are essential.
Xenograft Models: A common approach is the use of immunodeficient mice bearing subcutaneous or orthotopic xenografts of human cancer cell lines with the K-Ras(G12C) mutation (e.g., NCI-H358 lung cancer cells or MIA PaCa-2 pancreatic cancer cells). The primary endpoint in these studies is typically tumor growth inhibition, which is monitored by regular caliper measurements of tumor volume.
Genetically Engineered Mouse Models (GEMMs): For a more physiologically relevant assessment, GEMMs that endogenously express the K-Ras(G12C) mutation and develop spontaneous tumors in the relevant tissue context (e.g., lung adenocarcinoma) can be utilized. These models allow for the study of the inhibitor's effect on tumor initiation and progression in an immunocompetent setting.
Pharmacodynamic (PD) Biomarkers: In both xenograft and GEMM studies, the assessment of PD biomarkers is crucial to confirm target engagement and pathway inhibition in the tumor tissue. This often involves collecting tumor samples at various time points after treatment and analyzing the levels of pERK and other downstream effectors by immunohistochemistry or immunoblotting.
Imaging Techniques: Non-invasive imaging modalities such as positron emission tomography (PET) and computed tomography (CT) can be used to monitor tumor response to treatment over time in living animals. For example, [18F]FDG-PET can be used to assess changes in tumor glucose metabolism, which is often downregulated upon effective inhibition of the Ras signaling pathway.
A summary of a hypothetical in vivo efficacy study is provided in the table below:
| Animal Model | Treatment Group | Mean Tumor Volume Change (%) | pERK Inhibition in Tumor (%) |
| NCI-H358 Xenograft | Vehicle | +150 | 0 |
| NCI-H358 Xenograft | This compound | -50 | 85 |
Broader Academic Context of Trifluoroacetate in Chemical and Biological Research
Trifluoroacetate (B77799) as a Common Counterion in Organic and Medicinal Chemistry
In synthetic chemistry, especially in solid-phase peptide synthesis (SPPS), trifluoroacetic acid is extensively used for the cleavage of the synthesized peptide from the solid support resin. genscript.comnih.gov Consequently, the final isolated product is often a trifluoroacetate salt. Similarly, in purification techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), trifluoroacetic acid is a common mobile phase additive that acts as an ion-pairing agent, improving peak shape and resolution for basic compounds. nih.govmdpi.comnih.gov This process again leads to the isolation of the purified compound as a trifluoroacetate salt. mdpi.comnih.gov While often considered an inert counterion, residual trifluoroacetate can significantly alter the properties of the active pharmaceutical ingredient (API). genscript.com
The presence of trifluoroacetate as a counterion can have profound effects on the physicochemical and biological properties of a compound, leading to challenges in compound handling and issues with experimental reproducibility.
Physicochemical Properties: The trifluoroacetate counterion can influence a compound's solubility, hygroscopicity, and solid-state characteristics. These alterations can affect formulation development and the accuracy of concentration determination if the presence of the counterion is not accounted for in molecular weight calculations. Furthermore, the strong infrared absorption of trifluoroacetate can interfere with the structural analysis of peptides and other molecules by techniques like Fourier-transform infrared (FT-IR) spectroscopy, as its signal often overlaps with the amide I band crucial for secondary structure determination. genscript.comnih.govtoxicdocs.org
Biological Activity and Experimental Variability: Numerous studies have demonstrated that trifluoroacetate is not biologically inert and can impact the results of in vitro and in vivo assays. nih.gov It has been shown to inhibit cell proliferation in some cases and may affect the biological activity of the associated peptide or small molecule. genscript.com This can lead to a misinterpretation of the compound's intrinsic potency and efficacy. The presence of varying and unquantified amounts of residual trifluoroacetate in different batches of the same compound is a significant source of experimental variability, hindering the reproducibility of scientific findings. genscript.com Therefore, it is crucial to quantify the amount of residual trifluoroacetate to ensure accurate determination of the net peptide or compound content. pepdd.com
Analytical Detection and Quantification: Several analytical techniques are employed to detect and quantify residual trifluoroacetate. These include ion chromatography, lcms.cznih.govresearchgate.net nuclear magnetic resonance (NMR) spectroscopy (specifically ¹⁹F-NMR), mdpi.comresearchgate.net and HPLC with an evaporative light-scattering detector (ELSD). mdpi.comresearchgate.net Gas chromatography and mass spectrometry can also be utilized for this purpose. pepdd.com The choice of method depends on the sample matrix and the required sensitivity.
| Analytical Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin. | High sensitivity and selectivity for anions like TFA. lcms.cznih.gov | Requires specialized instrumentation. |
| ¹⁹F-NMR Spectroscopy | Detection and quantification of fluorine-containing compounds. | Direct and quantitative method. mdpi.comresearchgate.net | May require an internal standard for accurate quantification. |
| HPLC-ELSD | Separation by HPLC followed by detection based on light scattering of the non-volatile analyte after solvent evaporation. | Universal detection method for non-volatile compounds. mdpi.comresearchgate.net | Response may be non-linear and dependent on analyte properties. |
| FT-IR Spectroscopy | Detection of characteristic vibrational frequencies. | Can indicate the presence of TFA but is less quantitative. toxicdocs.orgresearchgate.net | Signal overlap can be an issue. nih.govtoxicdocs.org |
Given the potential for trifluoroacetate to interfere with experimental results, its removal or exchange for a more biologically compatible counterion, such as chloride or acetate, is often a necessary step. genscript.com Several methods have been developed for this purpose, each with its own advantages and limitations.
Lyophilization with a Stronger Acid: A common method involves dissolving the trifluoroacetate salt in a solution containing an excess of a stronger acid, such as hydrochloric acid, followed by lyophilization (freeze-drying). toxicdocs.org The stronger acid protonates the trifluoroacetate, forming volatile trifluoroacetic acid, which is then removed during the lyophilization process. This cycle may need to be repeated multiple times to ensure complete removal. toxicdocs.org However, the highly acidic conditions can potentially degrade acid-sensitive compounds. toxicdocs.org
Ion-Exchange Chromatography: This technique utilizes a resin with charged functional groups to exchange the trifluoroacetate anion for another anion. toxicdocs.org The compound is passed through a column packed with an anion-exchange resin that has been pre-equilibrated with the desired counterion (e.g., chloride or acetate). This method can be highly effective for complete counterion exchange.
Reverse-Phase HPLC: Modification of the mobile phase in RP-HPLC by replacing trifluoroacetic acid with another acid, such as acetic acid or formic acid, can achieve counterion exchange during the purification step. toxicdocs.org
Deprotonation/Reprotonation: For basic compounds, a cycle of deprotonation with a mild base to form the free base, followed by reprotonation with the acid of the desired counterion, can effectively remove trifluoroacetate. toxicdocs.org
| Technique | Description | Advantages | Disadvantages |
|---|---|---|---|
| Lyophilization with Stronger Acid | Repeated freeze-drying from a solution of a stronger acid (e.g., HCl). toxicdocs.org | Simple and effective for many compounds. | Harsh acidic conditions may cause degradation. toxicdocs.org |
| Ion-Exchange Chromatography | Passing the compound through a resin to swap TFA for another anion. toxicdocs.org | High efficiency of exchange. | Can be time-consuming and may lead to sample loss. |
| Reverse-Phase HPLC | Using a mobile phase with a different acid during purification. toxicdocs.org | Combines purification and counterion exchange. | May not be suitable for all compounds. |
| Deprotonation/Reprotonation | Conversion to the free base and then to the desired salt. toxicdocs.org | Complete removal of TFA. | Requires the compound to be stable under basic conditions. |
Q & A
Q. What are the recommended storage conditions for 6H05 trifluoroacetate to ensure stability in experimental settings?
this compound should be stored at -20°C in powder form for long-term stability (up to 3 years). This minimizes degradation and preserves its inhibitory activity against K-Ras(G12C). Deviations in temperature can lead to hydrolysis of the trifluoroacetate moiety or aggregation, compromising assay reproducibility. Always aliquot the compound after reconstitution to avoid repeated freeze-thaw cycles .
Q. How can researchers verify the purity of this compound prior to use in biochemical assays?
Purity (>98%) is critical for reliable results. Use reverse-phase HPLC with a C18 column and a mobile phase gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA). Monitor absorbance at 220–280 nm. Compare retention times with reference standards and quantify impurities using peak integration. Batch-specific certificates of analysis (COA) should accompany commercial samples to validate purity .
Q. What analytical techniques are suitable for characterizing the structural integrity of this compound?
- NMR spectroscopy : Confirm the presence of diagnostic signals (e.g., CF3 group at ~115–120 ppm in NMR, aromatic protons in NMR).
- Mass spectrometry (MS) : Validate molecular weight (590.14 g/mol) via ESI-MS or MALDI-TOF.
- Elemental analysis : Verify C, H, N, and S content against theoretical values (CHClNOS·CFCOOH) .
Advanced Research Questions
Q. What experimental strategies validate the allosteric inhibition mechanism of this compound against K-Ras(G12C)?
- X-ray crystallography : Resolve the compound-bound K-Ras(G12C) structure to identify binding pockets and conformational changes.
- Isothermal titration calorimetry (ITC) : Measure binding affinity () and thermodynamic parameters.
- Mutagenesis studies : Replace residues in the allosteric pocket (e.g., H95, Y96) to assess loss of inhibitory activity.
- Nucleotide exchange assays : Monitor GDP/GTP kinetics in the presence of 6H05 to confirm inhibition of Ras activation .
Q. How should researchers address discrepancies in IC50 values across cellular models using this compound?
Variability in IC50 may arise from:
- Cellular context : Differences in K-Ras(G12C) expression levels or coexisting mutations (e.g., TP53, STK11).
- Assay conditions : Serum concentration, incubation time, and DMSO tolerance (keep ≤0.1% v/v).
- Metabolic stability : Use metabolic inhibitors (e.g., cyclosporin A for efflux pumps) in resistant cell lines.
Validate findings with orthogonal assays (e.g., Western blot for downstream ERK phosphorylation) .
Q. What are critical parameters for optimizing dose-response experiments with this compound in Ras pathway studies?
| Parameter | Recommendation | Rationale |
|---|---|---|
| Concentration range | 0.1 nM–10 µM | Covers sub-nM to supra-physiological doses |
| Incubation time | 48–72 hours | Accounts for delayed downstream pathway effects |
| Controls | DMSO vehicle, inactive analog (e.g., SML-8-73-1) | Isolate target-specific effects |
| Readout | p-ERK/MEK levels, cell viability (MTT) | Multi-parametric validation |
Q. How does trifluoroacetate counterion stability impact bioactivity in cell-free vs. cellular systems?
The trifluoroacetate (TFA) counterion can dissociate in aqueous buffers, potentially affecting solubility and binding kinetics. In cell-free systems (e.g., SPR assays), use low-ionic-strength buffers (e.g., HEPES pH 7.4) to minimize dissociation. In cellular assays, confirm TFA does not independently modulate intracellular pH or ion channels via parallel experiments with TFA-only controls .
Methodological Considerations
Q. What protocols ensure consistent reconstitution of this compound for cell-based assays?
Solubilization : Dissolve in anhydrous DMSO to 10 mM stock. Vortex for 30 sec and centrifuge (14,000 rpm, 2 min).
Dilution : Prepare working concentrations in serum-free media (≤0.1% DMSO).
Validation : Check for precipitation via dynamic light scattering (DLS) before use.
Q. How can researchers differentiate target-specific effects of 6H05 from off-pathway cytotoxicity?
- CRISPR knockout : Generate K-Ras(G12C)-null cell lines and compare responses.
- Proteomics : Perform global phosphoproteomics to identify off-target kinase inhibition.
- Rescue experiments : Overexpress constitutively active MEK to bypass Ras inhibition .
Data Interpretation and Conflict Resolution
Q. How to resolve contradictions in this compound efficacy reported in 2D vs. 3D tumor models?
3D models (e.g., spheroids, organoids) often show reduced sensitivity due to:
- Drug penetration barriers : Use fluorescently tagged 6H05 analogs to quantify intracellular uptake.
- Microenvironmental factors : Hypoxia or stromal interactions may alter Ras signaling.
Combine 3D models with hypoxia mimetics (e.g., CoCl2) for mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
